molecular formula C21H28 B097359 1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene CAS No. 19099-48-0

1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene

Cat. No. B097359
CAS RN: 19099-48-0
M. Wt: 280.4 g/mol
InChI Key: KRMBVBPNWUBFBC-UHFFFAOYSA-N
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Description

“1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with tert-butyl groups and benzene derivatives . For example, 1-Bromo-4-tert-butylbenzene, a related compound, has been used in the synthesis of 4-tert-butyl-phenylboronic acid and undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

Scientific Research Applications

    Epoxy Resin Production

    • Field : Industrial Chemistry
    • Application : 4-tert-Butylphenyl glycidyl ether is used in the paint industry and serves as an organic coating in paint, boat paint, and building coating material .
    • Method : It is used as an epoxy reactive diluent .
    • Results : The product serves as a key component in various types of paints and coatings .

    Synthesis of Biologically Active Compounds

    • Field : Organic Chemistry
    • Application : tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
    • Method : The synthesis involves several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and finally, the introduction of the TBS-protected enyne side chain .
    • Results : The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

    Synthesis of 4-tert-butyl-phenylboronic Acid

    • Field : Organic Chemistry
    • Application : 1-Bromo-4-tert-butylbenzene was used in the synthesis of 4-tert-butyl-phenylboronic acid .
    • Method : The specific method of synthesis is not provided .
    • Results : The product, 4-tert-butyl-phenylboronic acid, was successfully synthesized .

    Synthesis of Fungicide Fenpropimorph

    • Field : Agricultural Chemistry
    • Application : 4-tert-Butyliodobenzene participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of fungicide fenpropimorph .
    • Method : The synthesis involves a Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids .
    • Results : The product, fungicide fenpropimorph, was successfully synthesized .

    Production of Phenolic Resins

    • Field : Polymer Chemistry
    • Application : 4-tert-Butylphenol is used in the production of phenolic resins .
    • Method : The specific method of production is not provided .
    • Results : The product, phenolic resins, are widely used in various applications due to their high thermal stability and mechanical strength .
  • Production of tert-Butylbenzene
    • Field : Industrial Chemistry
    • Application : tert-Butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group .
    • Method : tert-Butylbenzene can be produced by the treatment of benzene with isobutene or by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride .
    • Results : The product, tert-Butylbenzene, is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

    Production of tert-Butylbenzene

    • Field : Industrial Chemistry
    • Application : tert-Butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group .
    • Method : tert-Butylbenzene can be produced by the treatment of benzene with isobutene or by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride .
    • Results : The product, tert-Butylbenzene, is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

    Electrophilic Aromatic Substitution

    • Field : Organic Chemistry
    • Application : The principal types of reactions involving aromatic rings are substitution, addition, and oxidation. Of these, the most common type is electrophilic substitution .
    • Method : A summary of the more important substitution reactions of benzene is given in Figure 22-7 .
    • Results : The product, substituted benzene, is widely used in various applications due to its high reactivity .

properties

IUPAC Name

1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h7-14H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMBVBPNWUBFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364707
Record name 4,4'-Di-tert-butyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene

CAS RN

19099-48-0
Record name 4,4'-Di-tert-butyldiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500-ml flask, to a mixture of 16.8 g (100 mmol) of diphenylmethane and 21.3 g (230 mmol) of tert-butyl chloride, 67 mg (0.5 mmol) of anhydrous AlCl3 were added, at room temperature, under vigorous stirring, resulting in immediate HCl gas emission. The reaction mixture turned red. After 5 min, a second portion of 67 mg (0.5 mmol) of AlCl3 were added. After 5 min of vigorous stirring, the reaction mixture became hard. After about 1 h, the hard mass obtained was recrystallised from about 100 mL of hot isopropanol. The crystalline product precipitated from this solution at a temperature of −30° C. after a period of time of about 2 to 3 h. It was separated, washed with 50 ml of cold isopropanol, and dried in vacuum under a reduced pressure of 10 to 20 mm Hg. 19.6 g of product were obtained with a yield of 70%. The procedure was repeated with a yield ranging between 67 and 74%.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
67 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
67 mg
Type
catalyst
Reaction Step Three
Yield
70%

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